Dichloro(1,2-diaminocyclohexane)platinum(II)
Description
Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is the parent complex of oxaliplatin, a third-generation platinum-based chemotherapeutic agent . DACHPt exhibits broad-spectrum anticancer activity, particularly against cisplatin-resistant cancers, due to its unique 1,2-diaminocyclohexane (DACH) ligand, which sterically hinders DNA repair mechanisms . To address these challenges, DACHPt has been incorporated into nanocarriers (e.g., polymer micelles) to improve pharmacokinetics and reduce off-target effects .
Properties
IUPAC Name |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERTZXRKZEANK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38780-40-4, 61848-66-6, 61848-62-2, 52691-24-4 | |
| Record name | NSC364837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1R-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1S-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC194814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of platinum (II) chloride with 1,2-diaminocyclohexane. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: The industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the purification of the product through recrystallization or other suitable methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: It can react with different ligands to form new platinum complexes.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other ligands. These reactions typically occur in an inert atmosphere to prevent unwanted side reactions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Reactions: New platinum complexes with different ligands.
Oxidation and Reduction Reactions: Platinum complexes with altered oxidation states.
Scientific Research Applications
Antitumor Activity
DACHPt has been extensively studied for its antitumor properties. Research indicates that it exhibits significant activity against various cancer cell lines, particularly in preclinical models:
- Leukemia Treatment : DACHPt has shown efficacy against L1210 leukemia in mice, a model frequently used to predict clinical outcomes in human cancers. Studies have demonstrated that DACHPt can increase mean survival time significantly compared to traditional treatments like cisplatin .
- Comparative Effectiveness : In comparative studies, DACHPt has been reported to have a therapeutic index similar to that of cis-dichlorodiammineplatinum(II), though with some variations in effectiveness depending on the tumor type . Research by Connors et al. and Cleare et al. suggested that while DACHPt has marginal activity against some tumors, it may be more effective when used in combination with other chemotherapeutic agents .
Drug Delivery Systems
The solubility of DACHPt poses challenges for clinical application due to its low water solubility, necessitating innovative drug delivery strategies:
- Nanoparticle Formulations : Recent advancements have explored the encapsulation of DACHPt within multifunctional platinum-based nanoparticles. This approach not only improves solubility but also enhances targeted delivery to tumor sites, potentially reducing systemic toxicity and improving therapeutic efficacy .
- Polymer Micelles : Another promising avenue involves the use of core cross-linked polymer micelles loaded with DACHPt. These micelles can facilitate the controlled release of the drug and improve its bioavailability in vivo, thereby enhancing its overall therapeutic performance .
Case Studies and Research Findings
Several key studies have highlighted the potential of DACHPt in cancer therapy:
Mechanism of Action
The mechanism of action of 1,2-diaminocyclohexane platinum (II) chloride, particularly in its role as a precursor to anticancer drugs, involves binding to DNA. This binding interferes with DNA replication and transcription, leading to cell death. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, causing cross-linking and disrupting the DNA structure .
Comparison with Similar Compounds
Structural Analogs with Enhanced Potency
Modifications to the DACH ligand significantly influence potency. For example:
- Dichloro[(1R,2R)-(-)-N1,N2-bis{(1R)-(-)myrtenyl}-1,2-diaminocyclohexane]-platinum(II)·3H₂O demonstrates 17-fold greater cytotoxicity (IC₅₀ = 0.6 µM) compared to oxaliplatin (IC₅₀ = 10.2 µM) and cisplatin (IC₅₀ = 10.4 µM) . The lipophilic myrtenyl groups enhance cellular uptake and DNA binding efficiency.
Table 1: Cytotoxicity of Selected Platinum Complexes
| Compound | IC₅₀ (µM) | Relative Potency vs. Oxaliplatin | Reference |
|---|---|---|---|
| DACHPt | ~5.0* | 2x | |
| Myrtenyl-modified DACHPt | 0.6 | 17x | |
| Cisplatin | 10.4 | 1x | |
| Oxaliplatin | 10.2 | 1x | |
| *Estimated from oxaliplatin equivalence. |
FDA-Approved Platinum Drugs
- Cisplatin : The first-generation drug forms DNA crosslinks via chloride hydrolysis but suffers from nephrotoxicity and resistance .
- Carboplatin : A cisplatin analog with a cyclobutanedicarboxylate ligand, reducing nephrotoxicity but requiring higher doses .
- Oxaliplatin : Contains the DACH ligand and oxalate, offering activity in colorectal cancer with lower cross-resistance. DACHPt, its precursor, lacks the oxalate group, affecting solubility and release kinetics .
Solubility-Enhanced Derivatives
Replacing chloride ligands in DACHPt with hydrophilic anions improves solubility and efficacy:
- 5-Sulfosalicylato(trans-1,2-diaminocyclohexane)platinum(II): Water-soluble derivative with retained antitumor activity in L1210 leukemia models .
- Platinum(IV) complexes : Oxidation of DACHPt yields stable, orally administrable compounds with reduced toxicity .
Stereochemical Considerations
The stereochemistry of the DACH ligand critically impacts activity:
- trans-(-)-1,2-Diaminocyclohexane isomers (neo-PHM): Exhibit superior antitumor activity compared to racemic mixtures in early clinical trials .
- Cis-1,3-DACH analogs : Show altered DNA adduct formation and reduced efficacy compared to the 1,2-DACH configuration .
Toxicity Profiles
Biological Activity
Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is a platinum-based compound that has garnered attention for its potential antitumor properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with other platinum compounds.
Overview of DACHPt
DACHPt is a platinum complex that features dichloro ligands coordinated to 1,2-diaminocyclohexane. The compound is structurally related to cisplatin but is noted for differences in solubility and biological activity. Its molecular formula is , with a molecular weight of 380.17 g/mol .
Like other platinum compounds, DACHPt exerts its cytotoxic effects primarily through the formation of DNA adducts. These adducts lead to DNA cross-linking, which disrupts replication and transcription processes, ultimately inducing apoptosis in cancer cells . The specific mechanism involves:
- DNA Binding : DACHPt preferentially binds to the N7 position of guanine bases in DNA, forming interstrand cross-links that hinder DNA replication.
- Cell Cycle Arrest : The formation of DNA lesions leads to cell cycle arrest, particularly at the G2/M phase, which is crucial for preventing the proliferation of damaged cells .
- Induction of Apoptosis : The activation of apoptotic pathways is facilitated by the release of cytochrome c from mitochondria and the activation of caspases .
In Vivo Studies
DACHPt has been tested against various cancer models, showing promising antitumor activity:
- L1210 Leukemia Model : Research indicated that DACHPt significantly increased mean survival time in mice with L1210 leukemia compared to cisplatin. The increase was reported to be up to 54% .
- ADJ/PC6A Plasma Cell Tumor : Studies demonstrated comparable therapeutic indices between DACHPt and cisplatin in this model, indicating potential clinical relevance .
In Vitro Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of DACHPt across several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 1.2 | |
| A549 (Lung Cancer) | 4.4 | |
| PANC-1 (Pancreatic Cancer) | 3.5 | |
| DU-145 (Prostate Cancer) | 5.0 |
These results indicate that DACHPt exhibits lower IC50 values than cisplatin, suggesting enhanced potency against these cancer types.
Comparative Studies with Other Platinum Compounds
DACHPt's biological activity has been compared with other platinum-based drugs such as oxaliplatin and cisplatin:
- Oxaliplatin : While oxaliplatin has shown effectiveness against colorectal cancers, DACHPt has demonstrated superior efficacy in models resistant to oxaliplatin treatment . This suggests a potential role for DACHPt in overcoming drug resistance.
- Cisplatin : Although both compounds share similar mechanisms, DACHPt's unique structure results in different pharmacokinetics and solubility profiles that may enhance its therapeutic index .
Case Studies
Several case studies highlight the clinical implications and ongoing research surrounding DACHPt:
- Combination Therapies : Research indicates that combining DACHPt with cyclophosphamide yields synergistic effects against tumors, enhancing overall treatment efficacy .
- Polymeric Micelles : Recent innovations involve encapsulating DACHPt within polymeric micelles to improve solubility and targeted delivery to tumor tissues. Preclinical trials have shown enhanced accumulation and reduced toxicity compared to free drug formulations .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Dichloro(1,2-diaminocyclohexane)platinum(II) in laboratory settings?
- Methodological Answer :
- Use respiratory protection (e.g., N95 masks), nitrile gloves, and eye shields to avoid inhalation, skin contact, or ocular exposure .
- Work in a fume hood with adequate ventilation to minimize aerosol formation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Store in airtight containers at room temperature, away from oxidizing agents, and dispose of waste via certified hazardous material protocols .
Q. How is Dichloro(1,2-diaminocyclohexane)platinum(II) synthesized and characterized for research use?
- Methodological Answer :
- Synthesized via ligand substitution reactions, where platinum(II) precursors (e.g., K₂PtCl₄) react with 1,2-diaminocyclohexane under controlled pH and temperature .
- Characterization includes nuclear magnetic resonance (NMR) for ligand coordination, inductively coupled plasma mass spectrometry (ICP-MS) for platinum quantification, and X-ray crystallography to confirm stereochemistry (e.g., cis-configuration) .
Advanced Research Questions
Q. What methodologies are effective for encapsulating Dichloro(1,2-diaminocyclohexane)platinum(II) into polymeric micelles to enhance tumor targeting?
- Methodological Answer :
- Use block copolymers like poly(ethylene glycol)-poly(glutamic acid) (PEG-PGlu) to form micelles through metal-complexation. Optimize molar ratios (e.g., 1:1 Pt:polymer) in aqueous solutions at pH 7.4 to ensure stability .
- Validate encapsulation efficiency via dynamic light scattering (DLS) for size (~50 nm) and ζ-potential measurements. Assess drug release kinetics in simulated tumor microenvironments (e.g., pH 5.5) .
Q. How do researchers address contradictions in the cytotoxic efficacy of Dichloro(1,2-diaminocyclohexane)platinum(II) across different cancer cell lines?
- Methodological Answer :
- Conduct comparative studies using isogenic cell lines (e.g., CHO K1 vs. CHO 51-11) to isolate resistance mechanisms, such as DNA repair capacity or transporter expression .
- Pair in vitro cytotoxicity assays (e.g., MTT) with in vivo orthotopic models to evaluate tumor penetration and lymphatic metastasis suppression. For example, gastric cancer models show reduced lymph node metastasis with micellar formulations .
Q. What experimental designs are recommended to evaluate the hypoxia-selective activity of Dichloro(1,2-diaminocyclohexane)platinum(II) delivery systems?
- Methodological Answer :
- Use hypoxia-sensitive siRNA co-delivery systems in 3D tumor spheroids or murine xenografts. Measure platinum accumulation via ICP-MS in normoxic vs. hypoxic zones .
- Apply fluorescence imaging (e.g., Cy5-labeled micelles) to track intracellular dissociation in late endosomes/lysosomes, correlating with reactive oxygen species (ROS) generation .
Q. How can researchers optimize the stability of Dichloro(1,2-diaminocyclohexane)platinum(II) in biological matrices for pharmacokinetic studies?
- Methodological Answer :
- Stabilize plasma samples with EDTA to prevent platinum-protein binding. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a platinum-specific chelator (e.g., diethyldithiocarbamate) for quantification .
- Validate method robustness via spike-recovery experiments in murine serum, ensuring <5% degradation over 24 hours at 4°C .
Data Analysis & Contradiction Resolution
Q. How should conflicting data on the nephrotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) formulations be interpreted?
- Methodological Answer :
- Compare free drug vs. micellar formulations in renal clearance studies. Measure blood urea nitrogen (BUN) and creatinine levels in rat models, noting that PEG-PGlu micelles reduce renal platinum accumulation by 60% compared to free drug .
- Reconcile discrepancies by analyzing formulation-specific release rates; slower release in micelles may mitigate proximal tubule toxicity .
Q. What frameworks guide the design of studies evaluating Dichloro(1,2-diaminocyclohexane)platinum(II) combination therapies?
- Methodological Answer :
- Apply the PICO framework : Population (e.g., cisplatin-resistant ovarian cancer), Intervention (micellar DACH-Pt + paclitaxel), Comparison (monotherapy), Outcome (progression-free survival).
- Use FINER criteria to ensure feasibility (dose escalation protocols) and novelty (e.g., hypoxia-targeted co-delivery with siRNA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
